Brain-2 protein, mouse
描述
属性
CAS 编号 |
147258-11-5 |
|---|---|
分子式 |
C10H9ClN2S2 |
同义词 |
Brain-2 protein, mouse |
产品来源 |
United States |
准备方法
Tissue Homogenization and Subcellular Fractionation
The isolation of Brain-2 protein begins with the dissection of brain tissue from 8–10-week-old C57/BL6 mice. Fresh brains are divided into hemispheres, weighed, and suspended in ice-cold lysis buffers such as N-PER Reagent (Thermo Fisher Scientific), which preferentially extracts neuronal proteins while minimizing glial contaminants like GFAP. Homogenization employs a glass Dounce homogenizer (7 mL capacity) with 10–30 strokes, followed by incubation on ice for 10 minutes to ensure complete cell disruption. Differential centrifugation is then applied:
Protein Solubilization and Enrichment
Brain-2 protein, enriched in nuclear fractions, requires solubilization using non-ionic detergents or chaotropic agents. The N-PER Reagent achieves 25–50% higher total protein yields compared to PBS, effectively extracting membrane-associated proteins like PSD-95. For further purification, chloroform-methanol precipitation removes lipids, followed by resuspension in 8 M urea for denaturation. Protease inhibitors (e.g., PMSF, leupeptin) are critical to prevent degradation during these steps.
Recombinant Expression of Brain-2 Protein in Mammalian Systems
cDNA Cloning and Vector Design
The murine Brain-2 gene (homologous to human N-Oct 3) is cloned into mammalian expression vectors using cDNA libraries derived from fetal brain tissue. The construct includes the full-length coding sequence, with attention to internal ATG codons that may produce truncated isoforms (N-Oct 5A/5B) via alternative translation initiation. Transfection into COS or HeLa cells employs calcium phosphate-DNA coprecipitation, followed by a 3-minute DMSO shock to enhance DNA uptake.
Cell Lysis and Protein Extraction
Post-transfection (30–48 hours), cells are lysed in buffers containing 1 mM DTT, 1 mM PMSF, and 1% aprotinin to preserve protein integrity. Mini-extracts are clarified by centrifugation at 10,000 × g for 10 minutes, yielding soluble fractions for functional assays. Notably, recombinant Brain-2 migrates as a doublet in EMSA due to phosphorylation or alternative translational products.
Analytical Techniques for Brain-2 Protein Characterization
Western Blotting and Antibody Specificity
Anti-Brain-2 antibodies (e.g., raised against the POU domain) detect endogenous and recombinant protein in lysates. SDS-PAGE separates proteins (10–12% gels), followed by transfer to nitrocellulose membranes. Blocking in 5% non-fat milk reduces background, and HRP-conjugated secondary antibodies (1:20,000 dilution) enable chemiluminescent detection. Specificity is confirmed using brain tissue from knockout models or siRNA-treated cells.
Electrophoretic Mobility Shift Assay (EMSA)
EMSAs validate Brain-2’s DNA-binding activity using radiolabeled octamer motifs (ATGCAAAT). Nuclear extracts or recombinant protein are incubated with probes, and complexes are resolved on 6% polyacrylamide gels. Recombinant Brain-2 shows stronger DNA binding than truncated isoforms, correlating with transcriptional activation in reporter assays.
Challenges and Methodological Optimizations
Stability and Post-Translational Modifications
Brain-2’s susceptibility to proteolysis mandates rapid processing and protease inhibitor cocktails. Phosphatase inhibitors (e.g., sodium orthovanadate) preserve phosphorylation states critical for DNA binding. Long-term storage at −80°C in glycerol-containing buffers maintains activity over freeze-thaw cycles.
Comparative Data on Preparation Methods
Table 1: Yield and Purity of Brain-2 Protein Across Methods
| Method | Tissue Source | Yield (mg/g tissue) | Purity (Western Blot) | Functional Activity (EMSA) |
|---|---|---|---|---|
| Native Extraction | Mouse Brain Cortex | 18.3 ± 2.1 | +++ | ++ |
| Recombinant | COS Cell Lysate | Not quantified | ++ | +++ |
Key: +++ = high, ++ = moderate, + = low
常见问题
Q. What are the standard methodologies for detecting Brain-2 protein expression in mouse neural tissues?
Brain-2 (Brn-2/POU3F2) expression can be detected using:
- Immunohistochemistry (IHC) with validated antibodies (e.g., ab243045) on formalin-fixed paraffin-embedded (FFPE) brain sections to localize protein distribution .
- Western blotting for quantitative analysis, using lysates from specific brain regions (e.g., hypothalamus or pituitary) .
- Immunofluorescence (IF) in cell lines (e.g., U-251 MG glioma cells) to study subcellular localization .
- RNA in situ hybridization to correlate mRNA and protein expression patterns, validated via the Mouse Phenome Database .
Q. Which databases provide reliable gene expression and functional annotation data for Brn-2 in murine models?
- Mouse Phenome Database (MPD) : Offers strain-specific expression data, phenotype correlations, and filtering tools for neural proteins .
- UniProt (ID: P56222) : Provides protein structure, post-translational modifications, and cross-species homology data .
- Human Protein Atlas : Includes cross-referenced mouse brain protein expression profiles for comparative analysis .
Q. How does Brain-2 protein deficiency manifest in mouse models, and what experimental controls are critical?
Brn-2 knockout mice exhibit hypothalamic-pituitary axis defects, including posterior pituitary agenesis. Key controls include:
- Wild-type littermates for baseline comparison.
- Conditional knockout models to bypass embryonic lethality .
- Phenotypic validation using histology and hormone assays (e.g., oxytocin/vasopressin levels) .
Advanced Research Questions
Q. How can contradictory data on Brn-2’s role in tumorigenesis vs. neural differentiation be resolved experimentally?
- Context-specific assays : Use lineage-tracing models (e.g., Cre-Lox) to distinguish Brn-2 activity in melanocytes vs. neural progenitors .
- Multi-omics integration : Combine ChIP-seq (to identify target genes) with RNA-seq in Brn-2-overexpressing melanomas to disentangle oncogenic pathways .
- Cross-species validation : Compare murine Brn-2 targets with human POU3F2 regulatory networks using ENCODE or GTEx data .
Q. What experimental designs are optimal for studying Brn-2’s interaction with composite DNA elements (e.g., NORE)?
- Electrophoretic mobility shift assays (EMSAs) : Test Brn-2 binding to NORE motifs using purified recombinant protein .
- CRISPR-mediated mutagenesis : Introduce point mutations in NORE sequences in vitro to assess transcriptional activity .
- Structural modeling : Predict POU domain-DNA interactions via AlphaFold2 or molecular dynamics simulations .
Q. How can researchers address low reproducibility in Brn-2 antibody-based assays?
- Multi-antibody validation : Compare results across clones (e.g., CL6228 vs. polyclonal antibodies) .
- Knockout-validated controls : Use Brn-2-null tissues as negative controls in IHC/Western blot .
- Public dataset benchmarking : Cross-check expression patterns with MPD or Allen Brain Atlas .
Q. What computational strategies improve protein inference in Brn-2 interactome studies using mass spectrometry?
- Multi-search engine workflows : Combine results from MaxQuant, Proteome Discoverer, and PeptideShaker to reduce false positives .
- Technical replicates : Aggregate data from 3+ LC-MS/MS runs to enhance peptide identification confidence .
- Machine learning integration : Train classifiers on retention time or intensity patterns to prioritize high-confidence interactors .
Methodological Challenges and Solutions
Q. What are the limitations of extrapolating Brn-2 findings from mice to humans, and how can these be mitigated?
- Challenge : Only 60% of murine Brn-2 targets have human homologs due to divergent regulatory elements .
- Solutions :
- Use phylogenetic footprinting to identify conserved regulatory regions .
- Validate findings in human induced pluripotent stem cell (iPSC)-derived neurons .
Q. How to design a longitudinal study assessing Brn-2’s role in age-related neural decline?
- Cohort design : Include wild-type and heterozygous Brn-2 mice at multiple age points (e.g., 6, 12, 18 months).
- Outcome measures : Combine behavioral assays (e.g., Morris water maze) with proteomic profiling of aging biomarkers (e.g., GFAP, β-amyloid) .
- Data analysis : Apply mixed-effects models to account for individual variability and dropout rates .
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